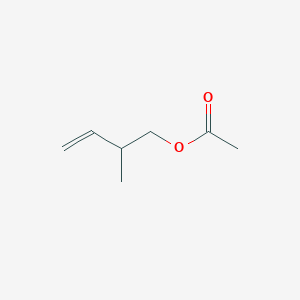
2-methylbut-3-enyl acetate
Cat. No. B8579132
M. Wt: 128.17 g/mol
InChI Key: BRFRRYWRNMHZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700633B2
Procedure details


To a solution of but-3-en-2-ol (0.16 mL, 1.6 mmol) in pyridine (1 mL) is added acetic anhydride (0.28 mL, 1.6 mmol) and the mixture is heated at 50° C. for 18 h. Pyridine is removed by washing with Et2O and 1 N HCl solution, followed by sat. CuSO4, water and brine. The organic layer is dried with NaSO4 and concentrated to give the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2](O)C=C.[C:6]([O:9][C:10](=O)[CH3:11])(=[O:8])[CH3:7].N1C=CC=C[CH:14]=1>>[CH3:14][CH:11]([CH:1]=[CH2:2])[CH2:10][O:9][C:6](=[O:8])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=C)O
|
|
Name
|
|
|
Quantity
|
0.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pyridine is removed
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with Et2O and 1 N HCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried with NaSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(COC(C)=O)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
